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Compound of Interest

Compound Name: 3-Formyl-N-methylbenzamide

CAS No.: 183739-65-3

Cat. No.: B065449 Get Quote

Executive Summary & Product Positioning
3-Formyl-N-methylbenzamide (CAS: 183739-65-3) is a reversible covalent fragment

containing a benzamide pharmacophore (poly-pharmacology across PARP, TRPC channels,

and kinases) and a reactive formyl (-CHO) warhead. Unlike standard inhibitors (e.g., 3-

Aminobenzamide) that rely solely on hydrogen bonding, this compound is used to probe lysine-

proximal binding pockets via Schiff base formation.

Primary Application:

Target: Mapping nucleophilic lysine residues in ATP/NAD+ binding pockets (e.g., PARP1,

Kinases).

Mechanism: Reversible covalent tethering (Imine formation).

Status: Chemical Probe / Building Block (Not a marketed therapeutic).

Comparison Matrix: 3-Formyl-N-methylbenzamide vs.
Alternatives
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H-bond + Schiff
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Mechanism of Action & Cross-Reactivity Logic
To understand cross-reactivity, one must distinguish between pharmacological specificity

(benzamide core binding) and chemical promiscuity (aldehyde reactivity).

The Dual-Binding Mechanism
Recognition: The N-methylbenzamide core mimics the nicotinamide moiety of NAD+,

directing the molecule to the catalytic cleft of enzymes like PARP1/2 or the hinge region of

certain kinases.

Ligation: The 3-formyl group reacts with a nearby non-catalytic Lysine (

-amino group) to form an imine (Schiff base).

Cross-Reactivity Risk: The aldehyde group is electrophilic. If the benzamide core does not bind

tightly, the aldehyde may non-specifically label exposed lysines on high-abundance proteins
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(e.g., Albumin, Hemoglobin), leading to false positives in phenotypic screens.
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Figure 1: Kinetic selectivity mechanism. The benzamide core anchors the probe, increasing the

local concentration of the aldehyde near the target lysine, favoring specific imine formation over

random off-target labeling.

Experimental Protocols for Cross-Reactivity
Profiling
Protocol A: Differential Scanning Fluorimetry (DSF) Shift
Assay
Purpose: To distinguish specific binding (Tm shift) from non-specific protein destabilization.

Reagents:

Target Protein (e.g., PARP1 catalytic domain), 5 µM.

Control Protein (e.g., BSA or Lysozyme), 5 µM.

Compound: 3-Formyl-N-methylbenzamide (test) vs. 3-Methyl-N-methylbenzamide (control).

Dye: SYPRO Orange (5000x stock).

Workflow:
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Preparation: Dilute protein to 5 µM in HEPES buffer (pH 7.5). Note: Avoid TRIS or primary

amine buffers as they quench the aldehyde.

Incubation: Add compound (10 µM, 50 µM, 100 µM) to protein. Incubate for 30 min at RT to

allow Schiff base equilibrium.

Melt: Ramp temperature from 25°C to 95°C (1°C/min) in a qPCR machine.

Analysis:

Specific Hit: Significant

(>3°C) on Target; Negligible shift on BSA.

Promiscuous Reactor: Significant

or destabilization (negative shift) on both Target and BSA.

Protocol B: Intact Protein Mass Spectrometry (Covalent
Validation)
Purpose: To confirm stoichiometry and reversibility of the covalent bond.

Methodology: The imine bond is reversible and hydrolytically unstable during standard LC-MS.

You must "trap" the complex using a reducing agent.

Step-by-Step:

Incubation: Mix Protein (10 µM) + Compound (100 µM) in PBS (pH 7.4). Incubate 1 hr.

Trapping (Critical): Add NaCNBH3 (Sodium cyanoborohydride, 5 mM final). Incubate 30 min.

Mechanism:[1][2][3][4][5] Reduces the reversible Imine (C=N) to a stable Amine (C-N).

Desalting: Pass through a Zeba spin column to remove excess reagent.

MS Analysis: Inject on Q-TOF or Orbitrap.
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Expected Mass Shift: +147.1 Da (MW of probe) - 16 Da (Oxygen lost) + 2 Da (Reduction)

= +133 Da approx. (Exact mass depends on reduction mechanism).

Cross-Reactivity Check: Look for multiple adducts (+2x, +3x). A "clean" inhibitor shows a

single +1 shift (1:1 stoichiometry).

Protocol C: Washout Recovery Assay (Reversibility)
Purpose: To demonstrate that the compound is not a permanent alkylator (unlike acrylamides).

Treat cells/enzyme with 10x IC50 of 3-Formyl-N-methylbenzamide for 2 hours.

Wash 3x with large volume of buffer (or media).

Measure Activity immediately and at 1, 4, and 24 hours.

Result: Activity should recover relatively quickly (hours) as the imine hydrolyzes upon

dilution.

Control: Acrylamide analog treated samples will not recover activity (requires new protein

synthesis).

Technical Specifications & Handling
Stability & Storage

Oxidation Risk: The formyl group is susceptible to air oxidation to carboxylic acid (3-carboxy-

N-methylbenzamide), which is inactive as a covalent probe.

Storage: Store neat at -20°C under Nitrogen/Argon.

Solvent: Dissolve in anhydrous DMSO. Do not store in alcohols (forms acetals) or amine-

containing buffers (forms imines).

Toxicity Profile (GHS Classifications)
H315/H319: Causes skin and serious eye irritation.

H335: May cause respiratory irritation.
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Note: As a reactive aldehyde, it is a potential sensitizer. Handle in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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